Vesamicol itself is a synthetic compound derived from piperidine and cyclohexanol, with the specific structure being 2-[4-phenylpiperidino]cyclohexanol. The tritiated form, [3H]vesamicol, is produced by incorporating tritium, a radioactive isotope of hydrogen, into its molecular structure. This modification allows for the compound to be used in various imaging techniques, particularly positron emission tomography (PET), to visualize and quantify the binding of vesamicol to its target in biological systems.
The synthesis of [3H]vesamicol typically involves the radiolabeling of the non-radioactive vesamicol precursor with tritium. One common method includes:
In one reported synthesis method, a stable precursor undergoes nucleophilic radiofluorination followed by HPLC purification. This approach has been adapted for large-scale production, allowing for efficient synthesis of [3H]vesamicol with high yields and purity suitable for biological applications .
The molecular formula of [3H]vesamicol is CHNO. The compound features a piperidine ring connected to a cyclohexanol moiety with a phenyl group attached. The incorporation of tritium introduces radioactivity that can be detected using scintillation counting or imaging techniques.
Key structural data includes:
[3H]vesamicol primarily participates in binding reactions with the vesicular acetylcholine transporter. The binding affinity varies with pH levels; for example, the dissociation constant decreases from 12 nM at neutral pH to 2.1 nM at pH 10, indicating that protonation states significantly influence its binding characteristics .
The compound's interaction with the vesicular acetylcholine transporter can be described as follows:
The mechanism by which [3H]vesamicol exerts its effects involves competitive inhibition of acetylcholine transport into vesicles. By binding to the vesicular acetylcholine transporter, it prevents acetylcholine from being stored in synaptic vesicles, thereby reducing the availability of this neurotransmitter for release during synaptic transmission.
This action has been characterized through various studies that demonstrate how changes in pH and other ionic conditions affect binding affinity and dissociation kinetics .
Relevant analyses indicate that [3H]vesamicol maintains consistent properties across various experimental conditions, making it reliable for research applications.
[3H]vesamicol is extensively utilized in neuroscience research, particularly for:
[3H]Vesamicol (tritiated (−)-vesamicol) binds with high affinity to an allosteric site on the Vesicular Acetylcholine Transporter (VAChT), a member of the Major Facilitator Superfamily (MFS). Equilibrium binding studies reveal a complex pH-dependent profile spanning pH 5–10. At neutral pH, the dissociation constant (Kd) is 12 nM, decreasing to 2.1 nM at pH 10, indicating tighter binding under alkaline conditions [1] [2].
The binding profile deviates from a classic bell shape due to three protonation sites on VAChT:
Time-dependent dissociation is biphasic, suggesting multiple conformational states of VAChT. This contrasts with monophasic equilibrium saturation curves, implying that the transport pathway alternates between open and partially closed states [1].
Table 1: pH-Dependent Binding Parameters of [3H]Vesamicol to VAChT
| pH Value | Dissociation Constant (Kd) | Protonation Site Activity | 
|---|---|---|
| 7.0 | 12 nM | Site 1 deprotonated | 
| 10.0 | 2.1 nM | Site B deprotonated | 
| 5.0 | No binding | Site 1 protonated | 
Acetylcholine (ACh) inhibits [3H]vesamicol binding non-competitively, requiring ~200-fold higher concentrations than those saturating transport. This indicates an allosteric interaction where ACh binding reduces vesamicol affinity without occluding its binding site [7]. Proton electrochemical gradients (ΔμH+) generated by vesicular H+-ATPase critically regulate this interaction:
Mutagenesis studies confirm that disrupting proton-sensitive residues (e.g., D398N) abolishes both ACh transport and ΔμH+-dependent modulation, underscoring the role of protonation in conformational coupling [5] [8].
Site-directed mutagenesis of human and rat VAChT identifies residues critical for vesamicol binding:
These residues cluster in the central transport channel in VAChT homology models, forming a putative vesamicol-binding pocket near TM7, TM8, and TM10 [3] [8].
Table 2: Functional Impact of VAChT Mutations on [3H]Vesamicol Binding
| Residue (Location) | Mutation | Effect on Kd ([3H]Vesamicol) | Effect on ACh Transport | 
|---|---|---|---|
| D398 (TM10) | D398N | Abolished | Abolished | 
| D398 (TM10) | D398E | Abolished | Retained | 
| E309 (TM7) | E309Q | Increased affinity at pH ≥9 | Retained | 
| A334 (TM8) | A334F | 4-fold decrease | 14-fold decrease | 
| W331 (TM8) | W331A | 9-fold decrease | Unaffected | 
[3H]Vesamicol inhibits ACh transport via non-competitive kinetics:
Mutants dissociate transport inhibition from binding:
Proton competition further modulates inhibition:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7